molecular formula C15H12Cl2N2OS B5803380 N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide

Cat. No. B5803380
M. Wt: 339.2 g/mol
InChI Key: OAKOXNDZVAIVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide, also known as DCA or dichloroacetate, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. DCA has been shown to have promising effects in cancer treatment, metabolic disorders, and neurological diseases.

Mechanism of Action

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide works by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), which is responsible for inhibiting the pyruvate dehydrogenase complex (PDC). PDC is necessary for the conversion of pyruvate to acetyl-CoA, which is a critical step in the production of ATP through the Krebs cycle. By inhibiting PDK, this compound promotes the activity of PDC, leading to increased glucose metabolism and ATP production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the promotion of glucose metabolism, the reduction of insulin resistance, and the inhibition of cancer cell growth. This compound has also been shown to improve mitochondrial function and reduce oxidative stress, which may have potential therapeutic effects in neurological diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, this compound has a short half-life and is rapidly metabolized, which may limit its effectiveness in certain applications. Additionally, this compound has been shown to have variable effects in different types of cancer cells, which may require further investigation.

Future Directions

There are several future directions for the study of N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide, including the development of more effective synthesis methods, the investigation of its potential therapeutic applications in metabolic disorders and neurological diseases, and the exploration of its potential synergistic effects with other drugs. Additionally, further research is needed to understand the mechanisms underlying the variable effects of this compound in different types of cancer cells, which may lead to the development of more personalized cancer treatments.

Synthesis Methods

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide can be synthesized through several methods, including the reaction of chloroacetic acid with sodium hydroxide, followed by the reaction with thionyl chloride and 3,5-dichloroaniline. Another method involves the reaction of 3,5-dichloroaniline with carbon disulfide and sodium hydroxide, followed by the reaction with methyl chloroformate. This compound can also be synthesized through the reaction of dichloroacetic acid with 4-methylaniline.

Scientific Research Applications

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by targeting the mitochondria and inducing apoptosis. This compound also has potential applications in metabolic disorders, such as diabetes and obesity, by promoting glucose metabolism and reducing insulin resistance. In neurological diseases, this compound has been shown to improve mitochondrial function and reduce oxidative stress, which may have potential therapeutic effects in diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(3,5-dichlorophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-13-7-11(16)6-12(17)8-13/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKOXNDZVAIVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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